Fmoc-l-2-氨基-3-(二甲氨基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

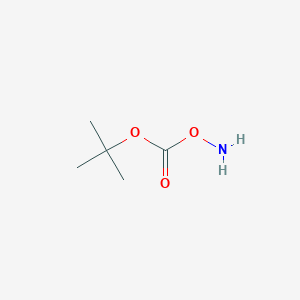

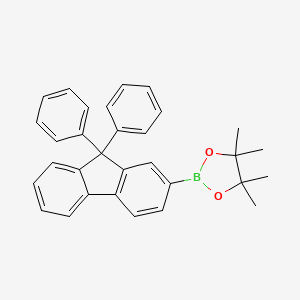

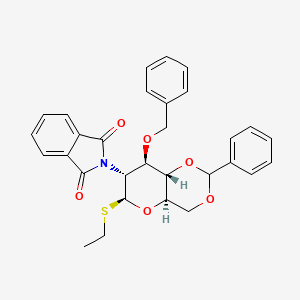

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is a derivative of amino acids that is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This modification is significant in the field of peptide synthesis, where the Fmoc group serves as a protective group that can be removed under mild base conditions, allowing for the sequential construction of peptides. The presence of the Fmoc group imparts certain physical and chemical properties to the amino acid, such as increased hydrophobicity and aromaticity, which can influence the self-assembly and functional applications of the resulting peptides .

Synthesis Analysis

The synthesis of Fmoc-modified amino acids typically involves the introduction of the Fmoc group to the amino acid's amine function. For example, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, a related compound, was synthesized from Boc-Ser-OH with an overall yield greater than 40% and was incorporated into peptides using standard Fmoc chemistry-based solid-phase peptide synthesis . Similarly, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine was achieved with a 35% overall yield, demonstrating the feasibility of incorporating Fmoc-modified amino acids into peptides for further functionalization .

Molecular Structure Analysis

The molecular structure of Fmoc-modified amino acids is characterized by the presence of the Fmoc group, which is a bulky and hydrophobic moiety. This group can significantly affect the three-dimensional structure of the amino acid and its subsequent peptides, potentially leading to self-assembly and the formation of secondary structures such as beta-sheets or nanostructures. The Fmoc group's aromaticity also contributes to the molecule's overall stability and reactivity .

Chemical Reactions Analysis

Fmoc-modified amino acids are primarily used in peptide synthesis, where they undergo reactions typical of peptide bond formation. The Fmoc group itself can be removed selectively in the presence of other protective groups, such as Boc, allowing for the stepwise construction of complex peptides. Additionally, the side chains of these amino acids can be designed to undergo chemoselective reactions, such as glycosylation, to produce glycoconjugates or neoglycopeptides that mimic natural glycoproteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-modified amino acids are influenced by the Fmoc group. The increased hydrophobicity and aromaticity can lead to self-assembly into higher-order structures, which is useful in the development of functional materials. These properties also facilitate the use of these amino acids in various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, and as therapeutic and antibiotic agents. The Fmoc group also allows for the straightforward synthesis and purification of peptides, as it can be easily attached and removed without affecting the integrity of the peptide chain .

科学研究应用

固相肽合成 (SPPS)

Fmoc-l-2-氨基-3-(二甲氨基)-丙酸广泛用于固相肽合成 (SPPS),利用芴甲氧羰基 (Fmoc) 基团进行暂时氨基保护。这促进了氨基酸按顺序添加到不断增长的肽链中。例如,肽酰胺的合成和对DMF等溶剂的再生(对于维持基于Fmoc的SPPS的效率至关重要),突出了该化合物在改进肽合成方法和结果中的效用(Magtaan et al., 2018) (Funakoshi et al., 1988)。

分析化学

在分析化学中,Fmoc-l-2-氨基-3-(二甲氨基)-丙酸衍生物用于液相色谱的柱前衍生化,特别是用于测定地下水中的二甲胺等小分子。这展示了该化合物在增强复杂基质中分析物的检测和定量中的作用(Lopez et al., 1996)。

肽模拟物化学

通过简短实用的合成途径,由二甲氧基乙醛和丝氨酸甲酯合成对映纯的Fmoc-保护的吗啉-3-羧酸,证明了该化合物在肽模拟物化学中的效用。这使得能够创建具有潜在治疗应用的肽模拟物,证明了Fmoc-l-2-氨基-3-(二甲氨基)-丙酸在设计新型生物活性分子中的多功能性(Sladojevich et al., 2007)。

生物医学应用

此外,Fmoc-修饰的氨基酸和短肽的开发突出了其在生物医学研究中的重要性,特别是在细胞培养、药物递送和作为治疗剂方面的应用。Fmoc-修饰分子的自组装特性和疏水性为制造具有广泛生物医学应用的功能性材料开辟了途径(Tao et al., 2016)。

先进材料科学

该应用延伸到材料科学,其中Fmoc-修饰的肽充当制造超分子凝胶和功能材料的构建块。这些材料因其在抗菌活性方面的潜力而被探索,展示了该化合物在开发具有增强生物活性的新材料中做出的贡献(Croitoriu et al., 2021)。

安全和危害

属性

IUPAC Name |

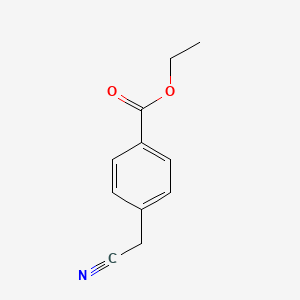

(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXMAJLOUQRJN-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477297 |

Source

|

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

CAS RN |

587880-86-2 |

Source

|

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)